1-Benzoylamino-4-bromoanthraquinone
Description
Evolution of Anthraquinone (B42736) Research in Organic Synthesis and Materials Science
The study of anthraquinones, a class of aromatic organic compounds based on the anthracene (B1667546) skeleton, dates back to 1840 with the first synthesis of the parent molecule. nih.gov Initially recognized for their role as natural pigments, such as the vibrant red dye alizarin (B75676), the field of anthraquinone chemistry has undergone significant evolution. britannica.com Early research was heavily focused on the extraction of these compounds from natural sources like plants and insects and understanding their fundamental chemical properties. nih.govbritannica.com The late 19th century marked a turning point with the elucidation of the structural formula of anthracene and the successful synthesis of alizarin from it, paving the way for the industrial production of synthetic dyes. nih.gov
Throughout the 20th century, research expanded beyond dyes to explore the diverse applications of anthraquinones. In organic synthesis, they became valuable intermediates for creating more complex molecules due to their reactive keto groups and aromatic rings. britannica.combeilstein-journals.org The development of synthetic methods, such as the Friedel-Crafts reaction and Diels-Alder reactions, provided chemists with the tools to create a vast array of substituted anthraquinones with tailored properties. beilstein-journals.orgwikipedia.org In materials science, the inherent stability and chromophoric nature of the anthraquinone core led to their investigation for use in pigments, with a focus on achieving high lightfastness and durability. vulcanchem.com
Significance of Substituted Anthraquinones in Contemporary Chemical Research
In modern chemical research, substituted anthraquinones are recognized as a "privileged scaffold" due to their wide range of applications. nih.gov Their rigid and planar structure, combined with the ability to introduce various functional groups at different positions, allows for the fine-tuning of their electronic, optical, and biological properties. This versatility has made them a focal point in several cutting-edge research areas.
In medicinal chemistry, substituted anthraquinones are investigated for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antifungal, antiviral, and antibacterial properties. nih.govnih.govnih.gov For instance, some derivatives have been explored as DNA methyltransferase 1 (DNMT1) inhibitors, which are important targets in cancer therapy. nih.gov The ability to modify the anthraquinone core allows for the optimization of structure-activity relationships to enhance efficacy and reduce toxicity. nih.gov
In materials science, the focus has shifted towards high-performance materials. Substituted anthraquinones are being developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. vulcanchem.com The introduction of specific substituents can alter the energy levels of the molecule, influencing its charge transport and photophysical properties. acs.org Furthermore, their robust chemical nature makes them suitable for creating durable and vibrant colorants for advanced applications. researchgate.net
Contextualization of 1-Benzoylamino-4-bromoanthraquinone within the Broader Anthraquinone Family
Among the vast family of substituted anthraquinones, this compound holds a specific and important position, primarily as a key intermediate in the synthesis of high-performance dyes. vulcanchem.com Its structure, featuring both a bromine atom and a benzoylamino group, imparts unique reactivity and properties.
Structural Classification and Relevance of Brominated Anthraquinones
Brominated anthraquinones are a significant subclass of halogenated anthraquinones. The introduction of a bromine atom onto the anthraquinone core has several important consequences. The heavy bromine atom increases the molecule's polarity and can serve as a reactive site for further chemical modifications, such as nucleophilic substitution reactions. This reactivity is crucial for the synthesis of more complex anthraquinone derivatives.
The position of the bromine atom is also critical. In the case of this compound, the bromine at the 4-position is activated for substitution, making it a valuable precursor for creating a variety of dyes. vulcanchem.com Brominated anthraquinones have also found applications beyond dyes, with some being investigated for their potential as pharmaceutical intermediates, where the bromine atom can facilitate radiolabeling for diagnostic purposes. vulcanchem.com
Importance of Benzoylamino Substitution Patterns in Anthraquinones
The substitution pattern, with the benzoylamino group at the 1-position, introduces steric hindrance and specific electronic effects that influence the molecule's reactivity and its absorption spectrum. vulcanchem.com Intramolecular hydrogen bonding can occur between the amide hydrogen and the adjacent ketone oxygen, which contributes to the thermal stability of the compound. vulcanchem.com This enhanced stability is a desirable characteristic for many industrial applications.
Scope and Objectives of Research on this compound
Research on this compound is primarily driven by its industrial importance as a precursor to high-quality vat dyes, such as Vat Brown R. vulcanchem.com The main objectives of research in this area include:
Optimization of Synthesis: Developing more efficient, cost-effective, and environmentally friendly methods for its industrial production. This includes exploring "green" synthesis initiatives to replace hazardous solvents like nitrobenzene (B124822). vulcanchem.com
Understanding Reactivity: Investigating the reactivity of the bromine atom and the benzoylamino group to expand the range of possible derivatives that can be synthesized from this versatile building block.
Development of New Materials: Exploring the potential of this compound and its derivatives in the development of novel functional materials, including organic semiconductors and advanced pigments. vulcanchem.com
Biological Activity Screening: Investigating the potential biological activities of this compound and its derivatives, given the broad spectrum of bioactivity observed in the wider anthraquinone family.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81-44-7 |
|---|---|
Molecular Formula |
C21H12BrNO3 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26) |
InChI Key |
JKRCBOYQTINLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Spectroscopic Characterization Methodologies in Anthraquinone Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and signal integrations, researchers can deduce the connectivity and spatial arrangement of atoms.
Proton (¹H) NMR for Structural Elucidation and Proton Environments
Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. In 1-Benzoylamino-4-bromoanthraquinone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the anthraquinone (B42736) core and the benzoyl group.
The spectrum would be characterized by a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the unsubstituted ring of the anthraquinone core and the protons of the benzoyl group would resonate in this area. The single proton of the amide (N-H) group would likely appear as a broad singlet at a downfield chemical shift, and its position can be confirmed by D₂O exchange, which would cause the signal to disappear. The integration of these signals would correspond to the number of protons in each chemical environment.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Amide (N-H) | Downfield (e.g., >9.0) | Broad Singlet |
| Anthraquinone Aromatic (H) | 7.5 - 8.5 | Multiplet |
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
The spectrum is expected to show several key features. The carbonyl carbons of the two ketone groups on the anthraquinone core would appear far downfield (typically δ 180-190 ppm). researchgate.net The carbonyl carbon of the amide group would also be in the downfield region, but generally at a slightly lower chemical shift than the ketone carbons. The carbon atom bonded to the bromine (C-Br) would have its resonance influenced by the heavy halogen atom. The remaining signals in the aromatic region (δ 110-150 ppm) would correspond to the other sp²-hybridized carbons of the fused rings and the benzoyl group.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Anthraquinone Ketone (C=O) | 180 - 190 |
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic (C) | 110 - 150 |
Specialized NMR Techniques for Complex Anthraquinone Derivatives
For a molecule with multiple aromatic signals that can overlap, one-dimensional NMR may not be sufficient for a complete assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of protons within each aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the different fragments of the molecule, such as connecting the benzoyl group to the anthraquinone core via the amide linkage. ipb.pt
These advanced methods allow for the definitive and unambiguous assignment of all proton and carbon resonances, confirming the substitution pattern of the anthraquinone core. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy measures the energy required to induce vibrations in molecular bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
Analysis of Characteristic Functional Group Vibrations (e.g., C=O, N-H, C-Br)
The Infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. While Raman spectroscopy also provides information on these vibrations, IR spectroscopy is more commonly reported for this type of analysis.
Key expected vibrations include:
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ would indicate the amide N-H bond.
C=O Stretches: The molecule has two types of carbonyl groups which would vibrate at slightly different frequencies. The two ketone C=O groups on the anthraquinone ring are expected to produce a strong absorption band around 1670-1680 cm⁻¹. The amide C=O stretch typically appears at a slightly lower frequency, often around 1640-1660 cm⁻¹. researchgate.net
C-Br Stretch: The vibration of the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3400 |
| Anthraquinone Ketone | C=O Stretch | 1670 - 1680 |
| Amide | C=O Stretch | 1640 - 1660 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. wikipedia.org
For this compound, the molecular formula is C₂₁H₁₂BrNO₃. High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of this compound, which is calculated to be approximately 406.005 g/mol . The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. mdpi.com
Electron ionization (EI-MS) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways for anthraquinone derivatives often involve the loss of carbonyl groups (CO). nih.govresearchgate.net For this specific molecule, likely fragmentations would include:
Cleavage of the amide bond, resulting in a benzoyl cation (C₆H₅CO⁺) at m/z 105.
Loss of the bromine atom, leading to a fragment ion at [M-Br]⁺.
Sequential loss of carbon monoxide (CO) molecules from the anthraquinone core.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Description | Value |
|---|---|---|
| Molecular Formula | C₂₁H₁₂BrNO₃ | - |
| Molecular Weight | Confirmed by MS | ~406.23 g/mol |
| Molecular Ion | [M]⁺ and [M+2]⁺ | m/z ≈ 406 and 408 |
| Key Fragment Ion | Benzoyl Cation [C₆H₅CO]⁺ | m/z = 105 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique for elucidating the atomic and molecular structure of a crystal. In the context of this compound, XRD provides critical insights into its solid-state conformation, crystal packing, and potential polymorphic forms.
Single-Crystal X-ray Diffraction Studies
While detailed single-crystal X-ray diffraction studies for this compound are not extensively available in public literature, its structural characteristics can be inferred from related anthraquinone derivatives. The molecule is expected to have a generally planar conformation due to the fused aromatic rings of the anthraquinone core. The benzoylamino group, however, may be oriented at an angle to the plane of the anthraquinone system to minimize steric hindrance. A key structural feature is the potential for intramolecular hydrogen bonding between the amide hydrogen of the benzoylamino group and the adjacent carbonyl oxygen of the anthraquinone core, which would contribute to the molecule's stability. vulcanchem.com
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystallinity of a sample and identifying different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical and chemical properties of a compound. For this compound, PXRD can be used to assess the crystalline nature of synthesized batches and to detect the presence of any polymorphic impurities. Although specific studies on the polymorphism of this compound are not widely reported, the use of synchrotron XRPD has been shown to be effective in identifying polymorphic forms of other complex organic molecules, even at low concentrations in powder formulations. nih.gov This technique could be applied to this compound to ensure the consistency and purity of its solid form.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of molecules like this compound. These methods provide information about the electronic transitions that occur upon absorption of light and the subsequent de-excitation pathways, including fluorescence.
UV-Vis Spectroscopy for Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, which are attributed to π→π* electronic transitions within the conjugated anthraquinone system. The spectrum typically shows an absorption maximum (λmax) around 330 nm, corresponding to the anthraquinone core, and another at approximately 260 nm, associated with the benzoyl group. The molar absorptivity for such compounds is generally in the order of 104 L·mol-1·cm-1. These electronic transitions are responsible for the colored nature of anthraquinone derivatives. The position and intensity of the absorption maxima can be influenced by the solvent environment and the presence of substituents on the anthraquinone scaffold.
Interactive Table: UV-Vis Absorption Data for this compound
| Feature | Wavelength (nm) | Associated Moiety |
| Absorption Maximum (λmax) | ~330 | Anthraquinone Core |
| Absorption Maximum (λmax) | ~260 | Benzoyl Group |
Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. While many anthraquinone derivatives are known to fluoresce, the specific emission characteristics and fluorescence quantum yields of this compound are not extensively documented in readily available literature. However, the study of related compounds suggests that the emission properties would be influenced by the molecular structure and the surrounding environment. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in determining the suitability of a compound for applications such as fluorescent probes. amazonaws.comnih.gov For related compounds, the quantum yield can be determined using a relative method with a known standard. amazonaws.com
Solvatochromic Behavior in Anthraquinone Derivatives
The interaction between a solute and the surrounding solvent can influence the electronic absorption spectra of a molecule. This phenomenon, known as solvatochromism, is particularly relevant for compounds like anthraquinone derivatives, whose chromophoric nature makes them sensitive to the polarity of their environment. The study of solvatochromic behavior provides valuable insights into the electronic structure and intermolecular interactions of these compounds.
The electronic absorption spectra of anthraquinone derivatives are characterized by bands arising from π→π* and n→π* transitions. The position, intensity, and shape of these bands can be altered by both the nature of the substituents on the anthraquinone core and the solvent in which the compound is dissolved. The solvent's polarity, refractive index, and hydrogen bonding capabilities can all play a role in these spectral shifts.
For aminoanthraquinone dyes, a notable feature in their electronic absorption spectra is a band in the visible region, typically between 450 and 560 nm. This band is generally assigned to an intramolecular charge-transfer (CT) transition. This CT transition involves the transfer of electron density from the lone pair of electrons on the nitrogen atom of the amino group to the π-system of the anthraquinone nucleus. The solvatochromic behavior of this CT band is a key indicator of the interactions between the dye molecule and the solvent.
Detailed research on various aminoanthraquinone dyes has shown that the CT band is particularly sensitive to the solvent's nature. A red shift (bathochromic shift) of this band is often observed when moving from nonpolar to polar solvents. This shift indicates that the excited state of the molecule is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. Specifically, in protic solvents like ethanol, the ability to form hydrogen bonds can further contribute to the stabilization of the excited state, leading to a more pronounced red shift compared to aprotic solvents of similar polarity.
While specific, detailed solvatochromic data for this compound is not extensively documented in publicly available literature, the general principles of solvatochromism observed in analogous anthraquinone derivatives can be applied to understand its expected behavior. The presence of the electron-donating benzoylamino group and the electron-withdrawing bromo substituent on the anthraquinone core suggests that this molecule would exhibit noticeable solvatochromic shifts.
The UV-visible absorption spectrum of this compound shows strong absorption bands characteristic of the anthraquinone system. The primary absorption maxima (λmax) are observed around 260 nm, attributed to the benzoyl group, and 330 nm, corresponding to the anthraquinone core. However, without experimental data across a range of solvents, a comprehensive analysis of its solvatochromic behavior remains speculative.
To illustrate the typical solvatochromic effects on anthraquinone derivatives, the following table presents hypothetical data based on the general behavior of similar compounds. This table shows the expected shifts in the absorption maximum (λmax) of the intramolecular charge-transfer (CT) band for an anthraquinone dye in solvents of varying polarity.
Hypothetical Solvatochromic Data for an Anthraquinone Derivative
| Solvent | Polarity Index (ET(30)) | λmax (nm) of CT Band |
| n-Hexane | 31.0 | 480 |
| Toluene | 33.9 | 488 |
| Chloroform | 39.1 | 495 |
| Acetone | 42.2 | 505 |
| Dimethylformamide (DMF) | 43.8 | 515 |
| Ethanol | 51.9 | 525 |
| Methanol | 55.4 | 530 |
This hypothetical data illustrates a positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This trend is consistent with the stabilization of the more polar excited state by more polar solvents.
Computational Chemistry Approaches for 1 Benzoylamino 4 Bromoanthraquinone
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules, providing a balance between computational cost and accuracy. physchemres.org For 1-Benzoylamino-4-bromoanthraquinone, DFT calculations are instrumental in predicting its geometry, spectroscopic signatures, and the nature of its frontier molecular orbitals.
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)
DFT methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.
UV-Vis Spectroscopy: The electronic transitions that give rise to the UV-Vis absorption spectrum can be calculated using Time-Dependent DFT (TD-DFT). mdpi.com For anthraquinone (B42736) derivatives, the absorption bands are typically associated with π → π* and n → π* transitions within the conjugated system. libretexts.org The substituents, namely the benzoylamino and bromo groups, are expected to modulate the wavelengths of these absorptions. The benzoylamino group, being an electron-donating group, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted anthraquinone.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. These theoretical frequencies help in the assignment of experimental IR spectra. Key vibrational modes for this compound would include the N-H stretch of the amide, the C=O stretches of the quinone and amide groups, and the C-Br stretch.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). This allows for the prediction of ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental resonances. For instance, the chemical shifts of the aromatic protons and carbons in both the anthraquinone and benzoyl moieties can be predicted.
| Spectroscopic Parameter | Predicted Feature | Associated Functional Group/Transition |
| UV-Vis (λmax) | π → π* and n → π* transitions | Anthraquinone core, Benzoylamino group |
| IR (cm⁻¹) | N-H stretch | Amide |
| C=O stretch | Quinone and Amide | |
| C-Br stretch | Bromoalkane | |
| ¹H NMR (ppm) | Aromatic protons | Anthraquinone and Benzoyl rings |
| Amide proton (N-H) | Amide | |
| ¹³C NMR (ppm) | Carbonyl carbons | Quinone and Amide |
| Aromatic carbons | Anthraquinone and Benzoyl rings |
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoylamino group and the anthraquinone ring, while the LUMO is likely to be centered on the electron-deficient anthraquinone core. nih.gov The HOMO-LUMO transition would therefore represent an intramolecular charge transfer (ICT) from the benzoylamino-substituted part of the molecule to the anthraquinone moiety. nih.gov This ICT character is fundamental to the compound's color and photophysical properties. The energy of this transition, calculated by DFT, corresponds to the lowest energy absorption in the UV-Vis spectrum. libretexts.org
Molecular Dynamics (MD) Simulations for Molecular Behavior in Condensed Phases
While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.gov This is particularly useful for understanding the properties of the compound in its solid state or in solution. For a molecule like this compound, which is used in dyes, understanding its behavior in a condensed phase is critical.
Investigation of Molecular Alignment and Order Parameters
In the solid state, molecules of this compound will pack in a specific crystalline arrangement. MD simulations can be used to investigate the preferred orientations and alignment of the molecules within a crystal lattice. Order parameters can be calculated from the simulation trajectories to quantify the degree of orientational order. This information is valuable for understanding the macroscopic properties of the material, such as its optical anisotropy and charge transport characteristics.
Dynamics of Intermolecular Interactions
MD simulations provide a dynamic picture of the intermolecular forces that govern the interactions between neighboring molecules. For this compound, these interactions would include:
Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.
π-π stacking: The planar aromatic rings of the anthraquinone core can stack on top of each other, leading to attractive interactions.
Hydrogen bonding: The amide group can act as a hydrogen bond donor (N-H), and the carbonyl groups can act as hydrogen bond acceptors (C=O), leading to the formation of intermolecular hydrogen bonds.
By analyzing the simulation, the strength and lifetime of these interactions can be quantified, providing a deeper understanding of the cohesive forces within the material and how they influence its physical properties, such as melting point and solubility. vulcanchem.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Electrochemistry Relationship (QSER) Modeling
Quantitative Structure-Property Relationship (QSPR) and its electrochemical counterpart, Quantitative Structure-Electrochemistry Relationship (QSER), are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. nih.govbiolmolchem.com These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, inherently determines its physical, chemical, and biological properties. nih.gov The general workflow involves compiling and curating data, calculating molecular descriptors, developing a predictive model using statistical methods, and validating its performance. nih.gov
QSPR and QSER models are instrumental in predicting key parameters for this compound. Physicochemical properties such as boiling point, density, and solubility, as well as electrochemical parameters like half-wave reduction potential (E½), can be estimated. biolmolchem.comvulcanchem.com For instance, QSER models have been successfully developed for various organic compounds, including anthraquinone derivatives, to predict their redox behavior. biolmolchem.comscispace.com
A study on substituted 9,10-anthraquinones developed QSPR models to predict their half-wave reduction potentials (E½), a critical parameter in electrochemistry that characterizes redox properties. biolmolchem.com Such models can be invaluable for predicting the electrochemical behavior of related compounds like this compound. biolmolchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₂BrNO₃ | vulcanchem.comscbt.com |
| Molecular Weight | 406.23 g/mol | vulcanchem.comscbt.com |
| Melting Point | 230–231°C | vulcanchem.com |
| Boiling Point (Predicted) | 518.4°C | vulcanchem.com |
| Density (Predicted) | 1.598 g/cm³ | vulcanchem.com |
| Log P (Octanol-Water Partition Coefficient) | 3.266 | vulcanchem.com |
The foundation of any QSPR/QSER model is the numerical representation of the molecular structure through descriptors. researchgate.net These descriptors can be categorized into several types, each capturing different aspects of the molecule's topology, geometry, and electronic nature.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. researchgate.net
Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information on electronic properties such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.
Fingerprints: These are bit-strings that encode specific structural features within the molecule, such as MACCS keys or Morgan fingerprints. researchgate.net
Once descriptors are calculated, various statistical and machine learning algorithms are employed to build the predictive model. These can range from simpler methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex, non-linear approaches like Artificial Neural Networks (ANN) and Deep Learning (DL). biolmolchem.comscispace.comnih.gov For example, a genetic algorithm (GA) can be used as a feature selection tool to identify the most relevant descriptors for building a robust MLR or ANN model. scispace.comresearchgate.net Recent advancements have even combined molecular images with traditional descriptors to improve predictive performance for various endpoints. nih.govresearchgate.net
| Descriptor Type | Description | Examples |
|---|---|---|
| Topological | Based on the 2D graph of the molecule, describing connectivity. | Wiener index, Randić index, Balaban index |
| Geometrical | Derived from the 3D coordinates of the atoms. | Molecular surface area, molecular volume, radius of gyration |
| Constitutional | Reflects the molecular composition without regard to geometry or connectivity. | Molecular weight, count of specific atom types, count of rings |
| Quantum-Chemical | Calculated from the molecule's wave function. | HOMO/LUMO energies, dipole moment, partial atomic charges |
| Fingerprints | Binary strings representing the presence or absence of specific structural fragments. | MACCS keys, Morgan fingerprints, Daylight fingerprints |
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry is also employed to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. Methods like Density Functional Theory (DFT) are commonly used to study reaction pathways, transition states, and activation energies. researchgate.net
For anthraquinone derivatives, computational studies can explore various reactions. For example, the industrial synthesis of this compound involves the acylation of 1-aminoanthraquinone (B167232) followed by bromination. vulcanchem.com Computational models could be used to optimize these reaction steps by studying the influence of different catalysts, solvents, and temperature conditions on the reaction rate and yield.
Furthermore, the Bally-Scholl synthesis, a reaction where anthraquinone reacts with glycerol (B35011) to form benzanthrone (B145504) in the presence of copper and sulfuric acid, demonstrates the complex reactivity of the anthraquinone core. biolmolchem.com While specific computational studies detailing the reaction mechanisms of this compound are not widely available in public literature, the established methodologies are readily applicable. researchgate.net Such studies could probe the influence of the benzoylamino and bromo substituents on the electron distribution and steric environment of the anthraquinone system, thereby explaining its specific reactivity patterns in nucleophilic or electrophilic substitution reactions. The intramolecular hydrogen bond between the amide hydrogen and the adjacent ketone oxygen, which contributes to the molecule's high thermal stability, would also be a key feature to model in reactivity studies. vulcanchem.com
An in-depth examination of the chemical reactivity of this compound reveals a complex interplay of electronic and steric effects governed by its unique molecular architecture. This article explores the advanced reactivity and mechanistic pathways of this and related brominated anthraquinone derivatives.
Advanced Reactivity and Mechanistic Studies of Brominated Anthraquinones
The reactivity of the anthraquinone (B42736) scaffold is significantly modified by the presence of substituents. The bromine atom at the 4-position and the benzoylamino group at the 1-position of the target compound create a unique electronic environment that dictates its behavior in various chemical transformations.
Structure Property Relationships in Advanced Materials Science Applications
Elucidation of Structure-Optical Property Correlations
Effect of Substitution Patterns on Absorption and Emission Wavelengths
The absorption and emission spectra of anthraquinone (B42736) derivatives are highly sensitive to the electronic nature and placement of substituent groups. tandfonline.comresearchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the wavelengths of maximum absorption (λmax) and emission.
For instance, the presence of an amino (-NH2) group, an electron-donating group, generally leads to a bathochromic (red) shift in the absorption spectrum. nih.gov This is attributed to the delocalization of the nitrogen lone pair electrons into the anthraquinone π-system, which raises the energy of the HOMO and decreases the HOMO-LUMO energy gap. acs.org The introduction of a benzoylamino group, as in the title compound, also influences the electronic properties, though the effect is modulated by the electron-withdrawing nature of the benzoyl group itself.
The position of the substituent is also crucial. Substituents at the α-positions (1, 4, 5, 8) have a more pronounced effect on the color and spectral properties compared to those at the β-positions (2, 3, 6, 7). This is due to the direct conjugation of the α-substituents with the carbonyl groups of the anthraquinone core. researchgate.net In the case of 1-Benzoylamino-4-bromoanthraquinone, the benzoylamino group at the 1-position and the bromine atom at the 4-position both significantly impact the electronic structure. The bromine atom, being a halogen, has a dual electronic effect: it is electron-withdrawing through the inductive effect and electron-donating through the resonance effect.
Furthermore, the formation of intramolecular hydrogen bonds, for example between an amino or hydroxyl group at the 1-position and the adjacent carbonyl oxygen, can lead to a more planar and rigid structure, which in turn can affect the photophysical properties. tandfonline.com Such interactions can lead to smaller Stokes shifts, indicating a more rigid molecule. tandfonline.com
The following table summarizes the effect of different substitution patterns on the absorption maxima of various anthraquinone derivatives.
| Compound | Substituent(s) | Position(s) | Absorption Maximum (λmax) (nm) |
| Anthraquinone | - | - | ~325 |
| 1-Aminoanthraquinone (B167232) | -NH₂ | 1 | ~460-480 |
| 1,8-Tolylamino-substituted anthraquinone | -NH-Tolyl | 1, 8 | 559 |
| Tolylsulfonamide-substituted anthraquinone | -NHSO₂-Tolyl | - | 434 |
| 1,4-Dihydroxyanthraquinone | -OH | 1, 4 | - |
| 1,8-Dichloroanthraquinone | -Cl | 1, 8 | - |
Data compiled from various sources. nih.govacs.org Note: Specific λmax values can vary depending on the solvent.
Relationship between Molecular Geometry and Photophysical Response
The three-dimensional arrangement of atoms in an anthraquinone derivative, its molecular geometry, has a profound impact on its photophysical response. A planar molecular structure generally promotes π-electron delocalization across the molecule, which often results in a bathochromic shift in the absorption spectrum and can enhance fluorescence quantum yields. nih.gov
In the case of this compound, the anthraquinone core is largely planar. researchgate.net However, the benzoylamino group can exhibit some degree of rotational freedom around the C-N bond. The orientation of the benzoyl group relative to the anthraquinone plane can influence the extent of electronic coupling and, consequently, the photophysical properties. Intramolecular hydrogen bonding between the amide proton and the adjacent carbonyl oxygen can help to lock the conformation, leading to a more planar and rigid structure. tandfonline.com
Studies on similar aminoanthraquinone derivatives have shown that changes in solvent polarity can induce structural changes. nih.govrsc.org In nonpolar solvents, some aminoanthraquinone derivatives may adopt a non-planar conformation, while in more polar solvents, a more planar intramolecular charge transfer (ICT) structure is favored. nih.govrsc.org This solvent-dependent conformational change can lead to significant variations in fluorescence quantum yields and lifetimes. nih.gov The photophysical properties of this compound are therefore likely to be influenced by the solvent environment.
Design Principles for Tunable Optical Properties
The ability to tune the optical properties of anthraquinone derivatives is crucial for their application in various technologies, such as dyes, pigments, and optical materials. nih.gov The key design principle revolves around the strategic introduction and modification of substituents on the anthraquinone core. nih.gov
Key Design Principles:
Choice of Substituents: Electron-donating groups (e.g., -NH₂, -OH, -NR₂) generally cause a red-shift in the absorption spectrum, while electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) tend to cause a blue-shift or have a more complex effect depending on their position. The benzoylamino group in the title compound combines both electron-donating (amino) and electron-withdrawing (benzoyl) characteristics.
Substitution Pattern: As previously mentioned, α-substitution has a stronger influence on color than β-substitution. The combination of different substituents at various positions allows for fine-tuning of the absorption and emission wavelengths across the visible and even near-infrared regions. nih.gov
Intramolecular Interactions: Promoting intramolecular hydrogen bonding can increase the rigidity of the molecule, which often leads to enhanced fluorescence and smaller Stokes shifts. tandfonline.com
Molecular Geometry: Controlling the planarity of the molecule is essential. Introducing bulky substituents that cause steric hindrance can lead to a loss of planarity and a blue-shift in the absorption spectrum. Conversely, designing molecules that favor a planar conformation can enhance conjugation and lead to a red-shift.
By applying these principles, it is possible to create a library of anthraquinone-based compounds with a wide range of colors and photophysical properties, tailored for specific applications. nih.gov
Structure-Electrochemistry Relationships in Anthraquinone Systems
The electrochemical behavior of anthraquinone derivatives, including this compound, is governed by the redox-active quinone moiety. The ease with which the anthraquinone core can accept electrons (i.e., its reduction potential) is significantly influenced by the nature and position of its substituents.
Influence of Substituents on Redox Potentials
The introduction of substituents onto the anthraquinone ring system alters the electron density of the quinone carbonyls, thereby modifying the redox potentials. frontiersin.orgnih.gov Electron-donating groups, such as amino and hydroxyl groups, increase the electron density on the anthraquinone core, making it more difficult to reduce. This results in a shift of the reduction potential to more negative values. frontiersin.orgnih.gov Conversely, electron-withdrawing groups decrease the electron density, facilitating reduction and shifting the redox potential to more positive values. jcesr.org
In this compound, the benzoylamino group has a complex effect. The amino nitrogen donates electron density to the ring, while the benzoyl group is electron-withdrawing. The bromine atom is also electron-withdrawing via the inductive effect. The net effect on the redox potential will be a combination of these influences. Computational studies on various anthraquinone derivatives have shown a correlation between the LUMO energy and the reduction potential. jcesr.org
The position of the substituent is also critical. For instance, the introduction of a hydroxyl or amino group at the 1-position has a more significant impact on the redox potential compared to other positions. frontiersin.orgnih.gov This is due to the potential for intramolecular hydrogen bonding with the adjacent carbonyl group, which can stabilize the reduced species. acs.org
The following table presents the half-wave reduction potentials for some substituted anthraquinones, illustrating the influence of different substituents.
| Compound | Substituent(s) | Position(s) | First Half-Wave Reduction Potential (E₁/₂) (V vs. Fc⁺/Fc) |
| Anthraquinone | - | - | -1.32 |
| 1-Aminoanthraquinone | -NH₂ | 1 | More negative than anthraquinone |
| 2-Aminoanthraquinone | -NH₂ | 2 | More negative than anthraquinone |
| 1-Hydroxyanthraquinone | -OH | 1 | More negative than anthraquinone |
| 1,5-Dihydroxyanthraquinone | -OH | 1, 5 | - |
| 2,6-Diaminoanthraquinone | -NH₂ | 2, 6 | - |
| 1-Carbazole-substituted anthraquinone | -Carbazole | 1 | ~ -1.32 |
| 1-Phenoxazine-substituted anthraquinone | -Phenoxazine | 1 | ~ -1.32 |
| 1-Diphenylamine-substituted anthraquinone | -N(Ph)₂ | 1 | More negative than anthraquinone |
Data compiled from various sources. nih.govnih.gov Potentials are typically measured in non-aqueous solvents like DMF or acetonitrile.
Electrochemical Behavior in Non-Aqueous Media
In non-aqueous solvents such as dimethylformamide (DMF) or acetonitrile, anthraquinone and its derivatives typically undergo two successive one-electron reduction steps. researchgate.net The first, reversible step forms a radical anion (AQ•⁻), and the second, often quasi-reversible step, produces a dianion (AQ²⁻). researchgate.net
The electrochemical behavior of this compound in a non-aqueous medium is expected to follow this general pattern. The precise peak potentials for these reduction processes will be determined by the electronic effects of the benzoylamino and bromo substituents. The solvent itself can also influence the electrochemical response by stabilizing the charged species formed during the redox reactions. bohrium.com The nature of the supporting electrolyte is also important, as the cation can interact with the negatively charged reduced species. bohrium.comconicet.gov.ar
Cyclic voltammetry is a key technique used to study these processes, providing information on the reduction potentials, the reversibility of the electron transfer steps, and the stability of the generated radical anions and dianions. bohrium.com For many anthraquinone derivatives, the first reduction step is reversible, while the reversibility of the second step can depend on the specific substituents and the experimental conditions. researchgate.net
Investigations into Structure-Performance Relationships for Sensor Applications
The core structure of anthraquinone is a versatile scaffold for the development of chemosensors. scispace.comresearchgate.net The strategic placement of substituent groups can create specific recognition sites for various analytes, leading to detectable changes in their optical properties. scispace.comikm.org.my
Rational Design of Recognition Sites for Specific Analytes (e.g., Anions, Metal Ions)
The rational design of a chemosensor based on this compound would involve leveraging its inherent structural features. The benzoylamino group, with its amide functionality, presents a potential hydrogen bond donor site, which is a common strategy for anion recognition. researchgate.net The lone pair of electrons on the nitrogen atom and the carbonyl oxygens of the anthraquinone core could also serve as coordination sites for metal ions. scispace.com
In the broader context of anthraquinone-based sensors, researchers have successfully designed molecules with high selectivity for specific ions. For instance, the incorporation of crown ether moieties or other ionophores onto the anthraquinone framework has led to effective sensors for various metal cations. scispace.com Similarly, the introduction of urea (B33335) or thiourea (B124793) groups, which are excellent hydrogen bond donors, has been a successful strategy for creating anion-selective sensors. researchgate.net
However, specific studies detailing the modification of the benzoylamino or bromo positions of this compound to create tailored recognition sites for specific anions or metal ions are not found in the reviewed literature.
Mechanisms of Chemosensing: Colorimetric and Fluorimetric Responses
The chemosensing mechanism of anthraquinone derivatives is typically based on changes in their electronic properties upon analyte binding, leading to observable colorimetric (changes in absorption) or fluorimetric (changes in emission) responses. scispace.comikm.org.my These changes often arise from processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excimer formation. mdpi.com
For a hypothetical sensor based on this compound, analyte binding to the benzoylamino group could modulate the ICT from the amino group to the electron-withdrawing anthraquinone core. This would result in a shift in the absorption or emission wavelength, providing a signaling mechanism. The heavy bromine atom could also influence the photophysical properties through the heavy-atom effect, potentially affecting the fluorescence quantum yield and facilitating intersystem crossing.
While these are plausible mechanisms based on the general understanding of anthraquinone photophysics, there is no specific experimental data or computational studies in the available literature that confirm or quantify the colorimetric or fluorimetric response of this compound to any specific analyte.
Structure-Dichroism Relationships in Liquid Crystal Systems
Anthraquinone dyes are widely used as guest molecules in guest-host liquid crystal displays (GH-LCDs) due to their high dichroism, which is the ability to absorb light differently depending on its polarization direction. nih.govsemanticscholar.org
Molecular Design for High Dichroic Ratios
The dichroic ratio of a guest dye is a critical parameter for the performance of a GH-LCD and is highly dependent on the molecular structure of the dye. semanticscholar.org A high dichroic ratio is generally achieved with molecules that have a large aspect ratio (i.e., are long and rod-like) and a transition dipole moment that is aligned with the long molecular axis. nih.gov
While general principles suggest that elongated anthraquinone derivatives exhibit high dichroism, there are no specific studies that report the dichroic ratio of this compound or detail molecular design strategies based on this specific scaffold to maximize this property.
Factors Influencing Dye Orientation within Liquid Crystal Hosts
The orientation of a guest dye within a liquid crystal host is governed by the intermolecular forces between the dye and the liquid crystal molecules. nih.gov These interactions are primarily van der Waals forces, and therefore, the shape and size of the dye molecule are crucial. A guest molecule that is structurally similar to the host liquid crystal molecules will tend to align better, resulting in a higher order parameter and, consequently, a higher dichroic ratio. semanticscholar.org
The substituents on the anthraquinone core play a significant role in determining these guest-host interactions. The benzoylamino group in this compound could potentially engage in specific interactions with the liquid crystal host, influencing its orientation. However, without experimental or computational studies on this specific guest-host system, any discussion on the factors influencing its orientation remains speculative.
Applications in Advanced Functional Materials and Systems
Anthraquinone (B42736) Derivatives in Organic Electronic Devices
The field of organic electronics leverages the unique properties of π-conjugated organic molecules to create lightweight, flexible, and cost-effective devices. aip.org Anthraquinone and its derivatives have been identified as highly promising materials for these applications due to their inherent stability and tunable electrochemical properties. rsc.orgnih.gov
Anthraquinone derivatives are valuable as n-type organic semiconductors, a class of materials that primarily conduct electrons. aip.org This characteristic is crucial for the fabrication of essential electronic components. In Organic Field-Effect Transistors (OFETs), which act as switches and amplifiers, anthraquinone-based materials can serve as the active layer, facilitating electron transport. rsc.orgrsc.org The planar structure of the anthraquinone core promotes orderly molecular packing in thin films, which is essential for efficient charge mobility. researchgate.net
In the context of Organic Light-Emitting Diodes (OLEDs), derivatives of the related anthracene (B1667546) core are widely used as light-emitting materials and as charge-transporting layers. researchgate.netrsc.org Similarly, the electron-accepting nature of the anthraquinone structure makes its derivatives suitable for use in electron-transport layers, which help to balance charge injection and recombination within the OLED, thereby improving device efficiency and lifespan. aip.orgrsc.org Computational studies have shown that the introduction of electron-withdrawing substituents, such as bromine atoms, can favorably modify the electronic properties of the anthraquinone core, making these compounds particularly interesting for semiconductor applications. aip.org
The development of efficient organic photovoltaic (OPV) devices depends on the design of molecules that can effectively absorb sunlight and facilitate the separation of charge. Anthraquinone derivatives have emerged as key components in this field, serving multiple roles in different types of solar cells. researchgate.net
In bulk heterojunction solar cells, anthraquinone's electron-deficient character makes it an excellent building block for non-fullerene acceptor molecules. nih.gov For instance, it has been used as a bridging unit in acceptor-acceptor-acceptor (A-A-A) structured dimers, demonstrating how its properties influence device performance. nih.gov Computational analysis further supports the potential of anthraquinone derivatives as n-type materials in OPVs, with studies indicating that halogen substituents like bromine can lower the HOMO-LUMO gap, a critical parameter for enhancing device efficiency. aip.orgaip.org
Beyond OPVs, anthraquinone derivatives have been successfully integrated into other photovoltaic technologies:
Dye-Sensitized Solar Cells (DSSCs): Certain anthraquinone dyes have been designed to act as photosensitizers, the component responsible for absorbing light and injecting electrons into the semiconductor. researchgate.net
Table 1: Performance Enhancement in Perovskite Solar Cells with Anthraquinone Derivative
| Device Type | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
|---|---|---|---|---|
| Pristine MAPbI3 | 0.94 V | 18.42 mA/cm2 | 0.74 | 13.88% |
| Optimized with 0.03 wt% AQ Derivative | 0.98 V | 23.12 mA/cm2 | 0.76 | 17.21% |
Data sourced from a study on an imidazoanthraquinone derivative (AQ) as a surface passivator in MAPbI3 perovskite solar cells. acs.org
Development of Chemical Sensors and Biosensors
The ability to selectively detect specific ions and molecules is critical in environmental monitoring, medical diagnostics, and industrial process control. The anthraquinone scaffold provides a robust platform for designing chemosensors, where the binding of a target analyte triggers a measurable optical response, such as a change in color or fluorescence. scispace.comscispace.com
Anthraquinone-based chemosensors are designed by attaching a specific receptor unit to the anthraquinone core, which acts as the signaling component. When the receptor binds to a target ion, it perturbs the electronic structure of the anthraquinone system, leading to a change in its absorption or emission properties.
Researchers have synthesized a variety of these sensors for detecting both anions and metal ions. scispace.comscispace.com A common strategy involves creating a donor-acceptor system where the anthraquinone is the acceptor. Ion binding can modulate the efficiency of intramolecular charge transfer (ICT), resulting in a clear optical signal.
Notable examples include:
Cyanide (CN⁻) Detection: An anthraquinone-based imine probe was developed that exhibits a distinct color change from orange to pink upon binding with cyanide ions, allowing for naked-eye detection. nih.govresearchgate.net This sensor also displays a "turn-on" fluorescence response, where the emission intensity increases significantly in the presence of cyanide. nih.govresearchgate.net
Acetate (CH₃COO⁻) Detection: A simple sensor based on quinizarin, an anthraquinone derivative, was reported for the selective and reversible detection of acetate anions. dntb.gov.ua In this case, the binding event leads to a "turn-off" response, where the initial strong fluorescence of the molecule is quenched. dntb.gov.ua
Table 2: Examples of Anthraquinone-Based Chemosensors for Ion Recognition
| Anthraquinone Derivative Type | Target Ion | Sensing Medium | Optical Response | Sensing Mechanism |
|---|---|---|---|---|
| Imine Probe | Cyanide (CN⁻) | DMSO | Color change (orange to pink); "Turn-on" fluorescence | Colorimetric and Fluorometric |
| Quinizarin | Acetate (CH₃COO⁻) | DMSO | "Turn-off" fluorescence | Fluorometric |
| Anthraimidazoledione | Anions | Not specified | Optical change | Optical |
Information compiled from studies on anthraquinone-based chemosensors. nih.govresearchgate.netdntb.gov.ua
The principles of chemical sensing can be extended to create molecular-level computing devices. A molecular logic gate is a molecule that performs a logical operation based on specific chemical or physical inputs, producing a measurable output signal. rsc.orgrsc.org The distinct "on" and "off" states of a fluorescent chemosensor can be translated into the binary "1" and "0" of a digital logic system. um.edu.mt
The anthraquinone-based cyanide sensor mentioned previously serves as an excellent example. nih.govresearchgate.net By defining the presence or absence of cyanide and another chemical input as "1" or "0," the resulting fluorescence output can be designed to mimic the behavior of INHIBIT (INH) and IMPLICATION (IMP) logic gates. nih.govresearchgate.net This demonstrates the potential to use anthraquinone derivatives to perform complex computational tasks at the molecular scale, opening avenues for advanced biosensors and smart materials.
Materials for Pigments and Dyes
Historically and commercially, one of the most significant applications of anthraquinone chemistry is in the production of pigments and dyes. The extended π-conjugated system of the anthraquinone core is a powerful chromophore, responsible for producing intense and stable colors.
1-Benzoylamino-4-bromoanthraquinone is a prime example of a key intermediate in this industry. Its specific structure is a precursor for synthesizing high-performance dyes. The bromine atom at the 4-position is a reactive site that can be readily substituted by various nucleophiles (such as amines) to create a diverse palette of colors. This synthetic versatility allows for the creation of dyes with tailored properties, including specific shades, high colorfastness, and strong affinity for textile fibers. Related compounds like 1-Bromo-4-methylamino-anthraquinone are used directly as dyes for textiles and paper, valued for their vibrant color and stability.
Principles of Coloration and Fastness Properties
The color of anthraquinone compounds, such as this compound, arises from their ability to absorb light in the visible spectrum. This is facilitated by the anthraquinone core, which acts as a chromophore due to its extensive system of conjugated double bonds. The specific color observed is the complementary color of the light absorbed by the molecule. The introduction of substituent groups, known as auxochromes, onto the anthraquinone structure can modify its electronic properties and, consequently, its color.
Electron-donating groups, like amino or hydroxyl groups, tend to cause a bathochromic shift, which is a shift to longer wavelengths of absorption, resulting in deeper colors like reds and blues. wikipedia.org Conversely, electron-withdrawing groups can lead to a hypsochromic shift, moving the absorption to shorter wavelengths.
Fastness properties are a crucial aspect of a dye's performance, indicating its resistance to various environmental factors. Anthraquinone dyes are generally known for their excellent fastness to light and washing. wikipedia.orgbritannica.commfa.org This high degree of fastness is attributed to the stable aromatic structure of the anthraquinone molecule. The processes of applying these dyes, such as vat dyeing, create a strong and stable interaction between the dye and the fabric fibers, further enhancing their durability. britannica.commfa.org Factors like the dye's molecular structure, its aggregation behavior, and the presence of intermolecular interactions like hydrogen bonding all play a role in determining its fastness properties.
Structure-Color Relationships in Anthraquinone Pigments
A fundamental principle in the chemistry of dyes is the direct relationship between a molecule's structure and its color. rsc.org In the case of this compound, the parent anthraquinone structure is only lightly colored. The introduction of substituents at specific positions dramatically alters the electronic distribution within the molecule and, therefore, its interaction with light.
The benzoylamino group at the 1-position (an alpha-position) has a significant impact on the color. This group is an electron-donating group, which pushes electron density into the anthraquinone ring system. This has the effect of reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). With a smaller energy gap, the molecule can absorb lower-energy, longer-wavelength light, leading to a more intense color compared to the unsubstituted anthraquinone.
Table 1: Effect of Substitution on the Color of Anthraquinone Derivatives
| Compound | Substituent(s) | General Color |
|---|---|---|
| Anthraquinone | None | Pale Yellow |
| 1-Aminoanthraquinone (B167232) | 1-NH₂ | Red |
| 1,4-Diaminoanthraquinone | 1,4-(NH₂)₂ | Violet |
Lasing Properties of Anthracene and Anthraquinone Derivatives
Anthracene and its derivatives have been recognized for their potential as organic laser dyes. researchgate.netorientjchem.orgorientjchem.orgscispace.com Their rigid, planar structure and extensive π-conjugated system provide the necessary conditions for efficient fluorescence, a key requirement for a lasing medium. These molecules can be excited to a higher energy state by a pump source and then emit photons through stimulated emission, leading to the generation of a coherent laser beam. Research has shown that substitutions on the anthracene core can be used to tune the lasing wavelength. researchgate.netorientjchem.org
While structurally related to anthracene, anthraquinone derivatives generally exhibit weaker fluorescence. The presence of two carbonyl (C=O) groups in the central ring of the anthraquinone structure often promotes non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence and reduce the quantum yield.
For this compound specifically, its potential as a laser dye is likely limited. The introduction of the benzoylamino group could potentially enhance fluorescence to some degree. However, the presence of a heavy atom like bromine is known to quench fluorescence. This "heavy-atom effect" facilitates intersystem crossing from the excited singlet state to the triplet state, a non-emissive pathway, thereby reducing the efficiency of light emission. While some substituted anthraquinones are being studied for their photophysical properties, the combination of the anthraquinone core and a bromine substituent makes this compound an unlikely candidate for an efficient laser dye without significant molecular engineering. researchgate.netorientjchem.orgorientjchem.orgscispace.com
Environmental Research and Degradation Mechanisms of Anthraquinone Compounds
Environmental Persistence of Anthraquinone (B42736) Dyes
Anthraquinone dyes are the second most utilized class of dyes after azo dyes, valued for their structural stability and brightness. britannica.comwhiterose.ac.uk However, this inherent stability contributes to their environmental persistence. acs.orgnih.govcapes.gov.br The complex aromatic structure of anthraquinone derivatives makes them resistant to natural degradation processes. acs.orgnih.govcapes.gov.brresearchgate.net Consequently, a substantial amount of these dyes can enter the environment through industrial effluents, posing a significant challenge to wastewater treatment. nih.govacs.org The discharge of these dyes into aquatic ecosystems is problematic as they can prevent light penetration, thereby affecting aquatic life. nih.gov The majority of these synthetic dyes are considered to pose health risks, including the potential to be carcinogenic and cause DNA alterations. researchgate.net
Advanced Degradation Methodologies
To address the environmental persistence of anthraquinone dyes, researchers are actively exploring various advanced degradation methodologies. These can be broadly categorized into enzymatic, chemical, and physical methods.
Enzymatic Degradation via Oxidoreductases
A promising avenue for the degradation of anthraquinone dyes is the use of enzymes, particularly oxidoreductases. acs.orgnih.govcapes.gov.br These enzymes, which include laccases and peroxidases, have shown significant potential in decolorizing and breaking down the complex structures of these dyes. acs.orgresearchgate.net
Laccases: Fungal laccases have demonstrated the ability to effectively decolorize and degrade a wide range of anthraquinone dyes. nih.gov These enzymes can decompose high concentrations of persistent dyes with high specificity and speed. nih.gov For instance, immobilized laccase has been used to degrade Remazol Brilliant Blue R, although in some cases, the degradation resulted in sub-products with higher molecular weights. tandfonline.com
Peroxidases: Dye-decolorizing peroxidases (DyPs) are another class of heme peroxidases that are highly efficient in decolorizing and degrading various dyes, including those with an anthraquinone base. researchgate.net Horseradish peroxidase (HRP) has also been investigated for the decolorization of anthraquinonic dyes like C.I. Acid Blue 225 and C.I. Acid Violet 109. nih.gov Studies have shown that under optimal conditions, a significant percentage of these dyes can be decolorized in a short period. nih.gov
The table below summarizes the efficiency of enzymatic degradation for different anthraquinone dyes.
| Enzyme | Dye | Initial Concentration (mg/L) | Decolorization (%) | Time |
| Horseradish Peroxidase | C.I. Acid Violet 109 | 30 | 94.7 | 15 min |
| Horseradish Peroxidase | C.I. Acid Blue 225 | 30 | 89.36 | 32 min |
| Aspergillus sp. XJ-2 | Mordant Red 3 | 50 | 99.6 | 120 h |
| Aspergillus sp. XJ-2 | Bromamine Acid | 50 | 75.6 | 120 h |
Chemical and Physical Decolorization Techniques
Besides enzymatic methods, various chemical and physical techniques are employed for the remediation of anthraquinone dye-containing wastewater. These include adsorption, coagulation-flocculation, and advanced oxidation processes. whiterose.ac.uknih.gov
Adsorption: Activated carbon is a widely used adsorbent for removing dyes from wastewater. whiterose.ac.uk Studies have investigated the use of activated carbon fiber (ACF) prepared from materials like polyacrylonitrile (B21495) (PAN) waste for the adsorption of anthraquinone dyes. ekb.eg The adsorption capacity often increases with temperature, and non-ionic disperse dyes tend to be adsorbed more effectively than anionic reactive or acid dyes. ekb.eg
Coagulation-Flocculation: This is a common chemical treatment method applied to textile effluents. whiterose.ac.uk It involves the use of coagulants to destabilize and aggregate the dye particles, which can then be removed by sedimentation.
Advanced Oxidation Processes (AOPs): AOPs such as Fenton oxidation, photocatalytic oxidation, and ozonation are effective in degrading anthraquinone dyes. nih.govnih.gov These methods generate highly reactive hydroxyl radicals that can break down the complex dye molecules. researchgate.net However, a potential drawback is that the degradation products themselves might pose environmental problems. researchgate.net
The following table provides an overview of the performance of some of these techniques.
| Method | Dye | Maximum Decolorization (%) | Timescale (h) |
| Adsorption (Activated Carbon) | Various Anthraquinone Dyes | Varies | Varies |
| Fenton Oxidation | Various Anthraquinone Dyes | Effective | Varies |
| Ozonation | Azo and Anthraquinone Dyes | Effective | Varies |
Mechanistic Studies of Degradation Pathways
Understanding the degradation pathways of anthraquinone dyes is crucial for optimizing treatment processes and ensuring the complete mineralization of these pollutants. The degradation process often involves the cleavage of the anthraquinone ring. tandfonline.com
Bacterial degradation of anthraquinone dyes typically occurs through a reduction reaction where enzymes catalyze the cracking of the conjugated dye bonds. nih.gov This leads to the loss of the chromophore, and the remaining aromatic structures are further broken down into simpler compounds and eventually mineralized to carbon dioxide and water under aerobic conditions. nih.gov
For example, the proposed degradation pathway of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans FL has been studied. nih.gov However, for many anthraquinone dyes, especially those with complex fused ring or heterocyclic structures, the degradation pathways are not yet fully elucidated. nih.gov
In some enzymatic degradation processes, a hydrolase mechanism has been proposed, where water released by peroxidase function contributes to the degradation of the anthrone (B1665570) structure. researchgate.net Another theory suggests a traditional peroxidase catalytic pathway where anthrone acts as an intermediate. researchgate.net
Strategies for Reducing Environmental Impact in Synthesis and Application
Efforts to reduce the environmental impact of anthraquinone dyes begin with their synthesis and application. Green chemistry principles are being increasingly applied to develop more sustainable manufacturing processes.
One key strategy is the replacement of hazardous solvents like nitrobenzene (B124822) with more biodegradable alternatives such as cyclopentyl methyl ether in the synthesis process. vulcanchem.com Pilot-scale trials have shown that comparable yields can be achieved with significantly reduced waste generation. vulcanchem.com
Another approach involves exploring alternative bromination strategies that avoid harsh acidic conditions and minimize the formation of byproducts. vulcanchem.com For instance, bromination in N,N-dimethylformamide (DMF) at ambient temperatures has been shown to produce high-purity yields of compounds like 1-Benzoylamino-4-bromoanthraquinone. vulcanchem.com
In the application phase, the use of supercritical carbon dioxide as a dyeing medium for polyester (B1180765) fabrics is a promising sustainable alternative to conventional water-based dyeing, which generates large volumes of wastewater. scispace.com Additionally, improving the exhaustion and fixation rates of dyes on fabrics can minimize the amount of unreacted dye released into effluents.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes for Diversely Substituted 1-Benzoylamino-4-bromoanthraquinone Analogs
The development of novel synthetic pathways is crucial for accessing a wider array of this compound analogs with diverse functionalities. hilarispublisher.com Current industrial synthesis, while effective, often involves harsh conditions and hazardous solvents like nitrobenzene (B124822). vulcanchem.com Future research will focus on creating more efficient, selective, and environmentally benign methodologies.
Key areas of exploration include:
Advanced Catalysis: The use of transition-metal catalysis has become a powerful tool for constructing complex molecules. hilarispublisher.com Strategies like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be adapted to introduce a wide variety of substituents onto the anthraquinone (B42736) core.
Alternative Bromination Techniques: Research into alternative bromination agents and solvent systems is ongoing. For instance, using N,N-dimethylformamide (DMF) at ambient temperatures can achieve high-purity yields (≥95%) and enhance regioselectivity for the 4-position, thereby minimizing byproducts. vulcanchem.com
Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, such as tandem Michael addition–Claisen condensation cascades, can significantly improve efficiency and reduce waste. nih.gov
Late-Stage Functionalization: Developing methods for late-stage introduction of the anthraquinone moiety via annulation chemistry, such as Diels-Alder or Hauser reactions, allows for greater flexibility in creating complex structures. nih.gov This approach can be more efficient than starting with the anthraquinone core and performing multiple functionalization steps.
A comparative look at synthetic strategies for related analogs reveals potential pathways for diversification.
| Analog | Synthetic Approach | Key Features | Reference |
| 1-Amino-4-bromoanthraquinone | Direct bromination of 1-aminoanthraquinone (B167232) under acidic or neutral conditions. | Serves as a key intermediate for further substitutions at the amino group. | |
| 1-Methylamino-4-bromoanthraquinone | Bromination of 1-methylaminoanthraquinone under reflux. | The methylamino group offers lower steric hindrance than the benzoylamino group, potentially leading to faster reaction kinetics. | |
| Substituted 1,4-Anthraquinones | Acid-catalyzed cycloaddition of p-benzoquinones with myrcene, followed by oxidation. | Offers a novel route to the core anthracene-1,4-dione structure from different starting materials. | researchgate.net |
These evolving synthetic strategies are essential for building libraries of diverse analogs for screening in materials science and medicinal chemistry applications. hilarispublisher.com
Advanced Spectroscopic Characterization Techniques for Intricate Structural Features
A deep understanding of the structure-property relationships in this compound and its derivatives requires the application of sophisticated spectroscopic and analytical techniques. While standard methods are useful, advanced approaches can provide unprecedented detail about their electronic and three-dimensional structures.
Future characterization efforts will likely involve:
Multidimensional Nuclear Magnetic Resonance (NMR): Techniques like 2D-NMR (COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex, substituted analogs. For derivatives containing phosphorus, ³¹P-NMR is also essential. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms. For this compound analogs, this can reveal key structural details such as the planarity of the anthraquinone system, the orientation of the benzoylamino group, and intermolecular packing forces. mdpi.com For example, in a related anthraquinone α-aminophosphonate, X-ray analysis showed the planar anthraquinone and phenyl systems formed a dihedral angle of 84.3(8)°. mdpi.com
Advanced Fluorescence Spectroscopy: For fluorescent derivatives, detailed photophysical characterization is critical. This includes measuring fluorescence quantum yields, Stokes shifts, and solvatochromic effects (how absorption and emission spectra change with solvent polarity). mdpi.comresearchgate.net A large Stokes shift is particularly desirable to maximize detection sensitivity. researchgate.net
Combined Spectroscopic and Theoretical Approaches: Integrating experimental data from techniques like UV-Vis spectroscopy with computational modeling can provide deeper insights into electronic transitions and the nature of molecular orbitals. researchgate.net
| Technique | Information Gained | Application to Anthraquinones | Reference |
| FTIR Spectroscopy | Identification of functional groups (C=O, N-H). | Confirms the presence of carbonyl and amide groups, with characteristic bands around 1630–1669 cm⁻¹ and 3225–3237 cm⁻¹ respectively. | mdpi.com |
| Mass Spectrometry | Determination of molecular weight and elemental composition. | Verifies the successful synthesis and purity of the target compound. | mdpi.com |
| Fluorescence Quenching | Study of binding interactions with other molecules (e.g., proteins). | Assesses the binding affinity of anthraquinone derivatives with biological macromolecules like serum albumin. | researchgate.net |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Provides definitive structural proof and insights into crystal packing and intermolecular interactions. | mdpi.com |
Computational Modeling for Predictive Design of Advanced Anthraquinone-Based Materials
Computational chemistry and materials informatics are becoming indispensable tools for accelerating the design and discovery of new materials. acs.org Instead of relying solely on time-consuming trial-and-error synthesis, computational modeling allows for the virtual screening and predictive design of novel anthraquinone-based materials with desired properties. rsc.org
Key future directions in this area include:
Density Functional Theory (DFT) for Property Prediction: DFT is a powerful quantum mechanical method used to predict a wide range of properties, including electronic structure, absorption spectra, and electrochemical potentials. rsc.orghsu-hh.de It can be used to screen libraries of virtual anthraquinone derivatives to identify candidates with optimal characteristics for applications like dyes, sensors, or electronic devices. acs.org For instance, DFT has been successfully used to simulate the UV-vis absorption spectra of anthraquinone isomers to screen for monomers for colored polyimides. acs.org
High-Throughput Virtual Screening: By combining DFT with automated workflows, researchers can perform high-throughput screening of thousands of potential compounds. rsc.org This approach is particularly effective for identifying lead structures for specific applications, such as materials for organic redox flow batteries. rsc.org
Machine Learning (ML) and AI: Artificial intelligence and machine learning models can be trained on existing experimental and computational data to predict the properties of new materials with high speed and accuracy. acs.org These models can identify complex structure-property relationships that are not immediately obvious, guiding synthetic efforts toward the most promising candidates. acs.org
Multiscale Modeling: Integrating different computational techniques allows for the study of materials across multiple length and time scales. For example, quantum mechanical calculations on a single molecule can be used to parameterize classical force fields for large-scale molecular dynamics (MD) simulations, which can model the behavior of bulk materials or interfaces. acs.org
The workflow for computational design often involves screening potential candidates, predicting their properties, and then prioritizing the most promising ones for synthesis and experimental validation. acs.org
Development of Multifunctional Anthraquinone Materials with Tailored Properties
The rigid, planar structure and redox-active nature of the anthraquinone core make it an excellent scaffold for building multifunctional materials. By strategically attaching different functional groups, the properties of the resulting material can be precisely tailored for specific, advanced applications.
Future research will focus on integrating this compound and its derivatives into sophisticated material architectures:
Photocatalytic Systems: Anthraquinone-based materials can act as efficient photocatalysts. For example, vinylene-linked anthraquinone conjugated porous polymers have been developed that can absorb near-infrared (NIR) light to generate singlet oxygen and produce a photothermal effect, driving challenging chemical reactions like C-H bond cyanation. sciengine.com
Energy Storage Materials: Tailored anthraquinone structures are being explored for use in nonaqueous metal-organic redox flow batteries. osti.gov Their ability to undergo reversible two-electron reduction makes them promising for high-energy-density applications. rsc.org Covalent organic frameworks (COFs) containing anthraquinone units are also being developed as high-performance electrode materials for flexible microsupercapacitors. researchgate.net
Chemosensors: The electronic properties of anthraquinones can be modulated by their environment, making them suitable for sensing applications. Amino-anthraquinone derivatives have been fabricated into thin-film devices that show a linear change in capacitance and resistance in response to humidity and temperature. mdpi.com
Biomedical Materials: The anthraquinone scaffold is present in numerous biologically active compounds. Research has shown that bromo-substituted anthraquinones exhibit trypanosomicidal properties against the parasite that causes Chagas' disease, suggesting potential therapeutic applications.
The development of these materials often involves incorporating the anthraquinone unit into larger systems like polymers or frameworks to enhance stability, processability, and performance. sciengine.comresearchgate.net
Sustainable Approaches in Anthraquinone Synthesis and Waste Management
The chemical industry is increasingly moving towards greener and more sustainable practices. For anthraquinone synthesis, this involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.
Future research in sustainable synthesis will focus on several key areas:
Green Solvents and Catalysts: A major goal is to replace traditional, toxic solvents like nitrobenzene. vulcanchem.com Research is exploring the use of biodegradable solvents such as cyclopentyl methyl ether or even water. vulcanchem.comresearchgate.net The use of reusable solid acid catalysts, which can be easily separated from the reaction mixture, offers a green alternative to conventional acid catalysts, simplifying purification and reducing waste. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions represents an ideal green chemistry approach, as it eliminates solvent waste entirely. One-step, solvent-free syntheses of anthraquinone derivatives have been successfully demonstrated using solid acid catalysts. researchgate.net
Energy Efficiency: Utilizing ambient temperature conditions, as demonstrated in the synthesis of anthraquinone derivatives using an alum catalyst in water, significantly reduces the energy consumption of the process. researchgate.net
Waste Valorization and Recycling: Developing methods to recover and reuse materials from waste streams is critical. In the traditional bromination process, bromine can be recovered via distillation. vulcanchem.com For photocatalytic applications, immobilizing anthraquinone derivatives on supports like graphene can prevent secondary contamination from solubility and enhance recyclability. sciopen.com
These sustainable approaches not only reduce the environmental impact of producing this compound and its derivatives but can also lead to more cost-effective and efficient industrial processes. researchgate.netresearchgate.net
Q & A
Q. How do electron-withdrawing substituents alter the redox properties of this compound in electrochemical studies?
- Answer: Cyclic voltammetry (CV) in acetonitrile with TBAPF₆ as electrolyte reveals reduction potentials. Benzoylamino groups shift the first reduction peak cathodically (~-0.8 V vs. Ag/AgCl) compared to unsubstituted anthraquinone (-0.6 V). Correlate with HOMO-LUMO gaps from DFT to design redox-active materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
